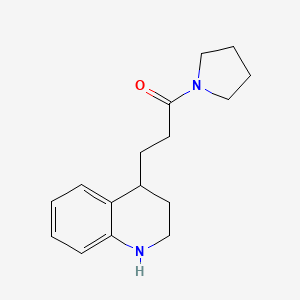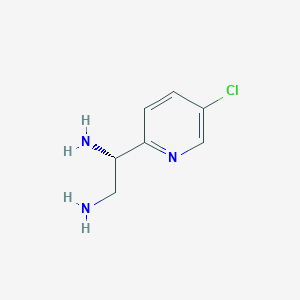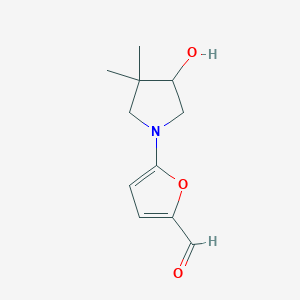
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound that features a furan ring substituted with a pyrrolidine ring. The presence of hydroxy and aldehyde functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium acetate and uses a mixture of dimethyl sulfoxide (DMSO) and water as solvents . The reaction mixture is heated to around 80°C, and the product is isolated through filtration and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and solvent ratios, are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Similar structure but with a quinazoline ring instead of a pyrrolidine ring.
5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione: Contains an indole ring and is used in different chemical reactions.
Uniqueness
5-(4-Hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(4-hydroxy-3,3-dimethylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-11(2)7-12(5-9(11)14)10-4-3-8(6-13)15-10/h3-4,6,9,14H,5,7H2,1-2H3 |
InChI Key |
RNOVITJNGRBLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1O)C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
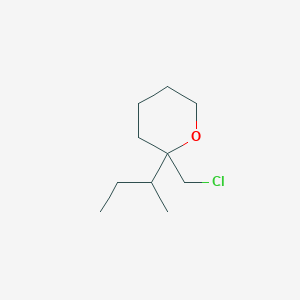

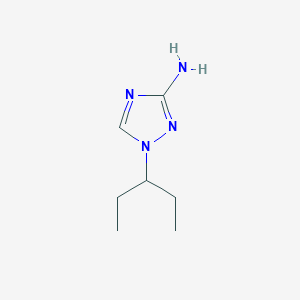

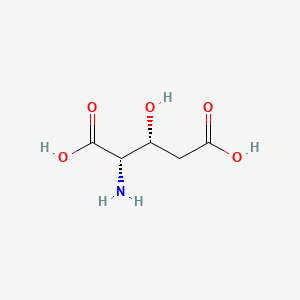
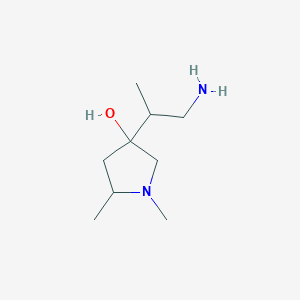


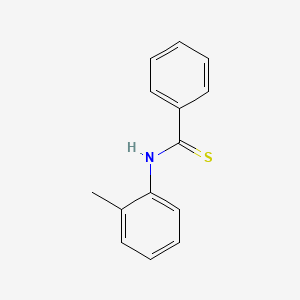
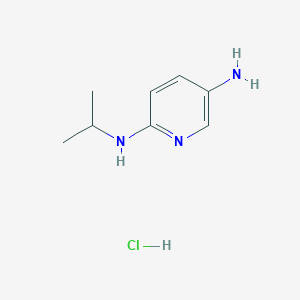
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)
